molecular formula C6H8BNO3 B163862 (5-(Hydroxymethyl)pyridin-2-yl)boronic acid CAS No. 1310405-01-6

(5-(Hydroxymethyl)pyridin-2-yl)boronic acid

Cat. No.: B163862
CAS No.: 1310405-01-6
M. Wt: 152.95 g/mol
InChI Key: HFEWXFFISPVQDU-UHFFFAOYSA-N
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Description

(5-(Hydroxymethyl)pyridin-2-yl)boronic acid: is an organic compound with the molecular formula C₆H₈BNO₃ It is a boronic acid derivative that features a pyridine ring substituted with a hydroxymethyl group at the 5-position and a boronic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Hydroxymethyl)pyridin-2-yl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-(Hydroxymethyl)pyridine.

    Borylation Reaction: The hydroxymethyl group is then converted to the boronic acid group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(Hydroxymethyl)pyridin-2-yl)boronic acid can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed:

    Oxidation: Formation of 5-formylpyridine or 5-carboxypyridine.

    Reduction: Formation of 5-(hydroxymethyl)pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: (5-(Hydroxymethyl)pyridin-2-yl)boronic acid is used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology:

    Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-(Hydroxymethyl)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the desired chemical or biological effect.

Comparison with Similar Compounds

  • (4-(Hydroxymethyl)pyridin-2-yl)boronic acid
  • (3-(Hydroxymethyl)pyridin-2-yl)boronic acid
  • (2-(Hydroxymethyl)pyridin-2-yl)boronic acid

Comparison:

  • Structural Differences: The position of the hydroxymethyl group on the pyridine ring varies among these compounds, leading to differences in reactivity and properties.
  • Unique Properties: (5-(Hydroxymethyl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

[5-(hydroxymethyl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEWXFFISPVQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590549
Record name [5-(Hydroxymethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310405-01-6
Record name B-[5-(Hydroxymethyl)-2-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Hydroxymethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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